Home > Products > Screening Compounds P62077 > 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid - 897555-46-3

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Catalog Number: EVT-2716633
CAS Number: 897555-46-3
Molecular Formula: C15H9BrN2O2
Molecular Weight: 329.153
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a complex organic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a bromine atom and a pyridine ring, which enhance its reactivity and potential applications in medicinal chemistry. The molecular formula of this compound is C15H9BrN2O2C_{15}H_{9}BrN_{2}O_{2}, with a molecular weight of approximately 329.15 g/mol.

Source

This compound can be sourced from various chemical suppliers, including BenchChem, Sigma-Aldrich, and Santa Cruz Biotechnology, which provide detailed product specifications and synthesis methods .

Classification

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is classified as a heterocyclic aromatic compound. Its structure includes both a quinoline core and a pyridine substituent, making it part of a broader category of nitrogen-containing heterocycles that exhibit significant pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves several key steps:

  1. Formation of the Quinoline Core: This can be achieved through various synthetic routes, including:
    • Skraup Synthesis: A classical method involving the condensation of an aniline derivative with glycerol and sulfuric acid.
    • Friedländer Synthesis: Involves the reaction of 2-aminobenzaldehyde with a ketone.
    • Combes Synthesis: Utilizes an amine and a carbonyl compound to form the quinoline structure.
  2. Pyridine Substitution: The introduction of the pyridine ring occurs via nucleophilic substitution, where a suitable pyridine derivative reacts with the brominated quinoline intermediate.
  3. Carboxylation: The carboxylic acid group is introduced using carbon dioxide under high pressure and temperature conditions, often employing transition metal catalysts to facilitate the reaction.

Technical Details

Industrial production may optimize these methods for scalability, utilizing continuous flow reactors and automated synthesis techniques to improve yield and efficiency.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C15H9BrN2O2C_{15}H_{9}BrN_{2}O_{2}
  • Molecular Weight: 329.15 g/mol
  • Melting Point: Specific data not universally reported but typically falls within the range for similar compounds.
Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions may employ lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution can occur at both the bromine and pyridine positions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Typically conducted in basic media or in the presence of catalysts.
Mechanism of Action

Process

The mechanism of action for 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid largely depends on its interaction with biological targets. Quinoline derivatives are known to affect various biochemical pathways:

  1. Target Interaction: These compounds can inhibit or activate specific enzymes or receptors.
  2. Biochemical Pathways: They may influence pathways related to inflammation, cancer progression, or infectious diseases due to their structural properties.

Pharmacokinetics

Pharmacokinetic studies would elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Factors such as its molecular weight suggest moderate permeability across biological membranes.

Physical and Chemical Properties Analysis

Physical Properties

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid exhibits typical properties associated with quinoline derivatives:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents like dimethyl sulfoxide or ethanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .

Applications

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid has several scientific applications:

  1. Medicinal Chemistry: Utilized in the development of drugs targeting various diseases due to its biological activity.
  2. Biochemical Research: Acts as a probe in studies involving enzyme inhibition or receptor binding assays.
  3. Material Science: Potential applications in developing new materials due to its unique structural features.
Introduction to Quinoline-Based Heterocyclic Frameworks in Medicinal Chemistry

Role of Quinoline Derivatives in Drug Discovery and Development

Quinoline derivatives represent a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities and proven therapeutic utility. The quinoline nucleus—a bicyclic structure comprising fused benzene and pyridine rings—confers unique electronic properties and hydrogen-bonding capabilities that facilitate targeted interactions with biological macromolecules [3] [7]. This molecular framework serves as the foundation for numerous clinically approved agents, including the antimalarials quinine and chloroquine, the anticancer drugs topotecan and cabazitaxel, and the kinase inhibitor bosutinib [7]. The versatility of the quinoline core enables strategic modifications at multiple positions (C-2, C-4, C-6, C-8), allowing medicinal chemists to fine-tune physicochemical properties and target affinity [4].

Table 1: Therapeutic Applications of Quinoline-Based Pharmaceuticals

Drug NameTherapeutic CategoryKey Structural Features
TopotecanAnticancer (Topoisomerase inhibitor)C-10 modified quinoline
CabazitaxelAnticancer (Microtubule inhibitor)Quinoline-3-carbonitrile derivative
BosutinibAnticancer (Tyrosine kinase inhibitor)C-4 anilinoquinoline
BrequinarDHODH InhibitorC-4 carboxylic acid; biphenyl at C-2

The 4-carboxylic acid substitution pattern, as exemplified by brequinar, is particularly significant for targeting enzymes involved in nucleotide metabolism. Dihydroorotate dehydrogenase (DHODH) inhibitors bearing this motif exploit ionic interactions with conserved arginine residues (e.g., R136 in human DHODH), disrupting de novo pyrimidine biosynthesis and halting proliferation in rapidly dividing cells [4] [7]. This mechanism underpins the ongoing development of quinoline-4-carboxylic acids for oncology, virology, and autoimmune diseases [4].

Structural Significance of Bromine and Pyridine Substituents in Bioactive Molecules

The strategic incorporation of bromine and pyridine moieties within quinoline frameworks significantly enhances their potential as bioactive compounds. Bromine, as a heavy halogen, serves dual purposes in molecular design:

  • Steric and Electronic Modulation: The 8-bromo substitution in quinoline derivatives introduces steric bulk that influences ring planarity and π-stacking interactions. Concurrently, its electron-withdrawing character reduces electron density at C-5/C-7 positions, enhancing electrophilic reactivity for nucleophilic aromatic substitutions in follow-up chemistry [8].
  • Crystallography and Target Engagement: Bromine’s high X-ray scattering power facilitates crystallographic studies of protein-ligand complexes, enabling precise mapping of binding interactions .

Table 2: Structural Parameters of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic Acid

ParameterValue/DescriptorExperimental Method
Molecular FormulaC₁₅H₉BrN₂O₂Elemental Analysis
Molecular Weight329.15 g/molMass Spectrometry
Hydrogen Bond Donors1 (COOH)Computational Analysis
Hydrogen Bond Acceptors4 (N x2, O x2)Computational Analysis
SMILES NotationC1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3PubChem [2]

The 2-(pyridin-3-yl) substituent introduces a second nitrogen heterocycle that expands interaction capabilities. The pyridyl nitrogen:

  • Serves as a hydrogen bond acceptor
  • Participates in coordination chemistry with metal ions
  • Enhances water solubility through potential protonation
  • Enables π-π stacking with aromatic residues in binding pockets [5] [6]. Quantum mechanical analyses confirm that this substitution polarizes the quinoline electron system, increasing dipole moment and improving binding entropy in enzyme active sites [7].

Rationale for Investigating 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic Acid as a Lead Compound

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS 897555-46-3) embodies strategic structural features that merit focused investigation as a lead compound. Its molecular architecture integrates three pharmacophoric elements critical for targeting metabolic enzymes and kinases:

  • C-4 Carboxylic Acid: Essential for ionic bonding with basic arginine/lysine residues in enzymes like DHODH, as demonstrated by brequinar analogues [4].
  • C-2 Pyridyl Group: Positioned to access a hydrophobic subpocket in kinase domains while offering H-bonding potential through its nitrogen atom. Molecular docking studies of analogous structures indicate interactions with gatekeeper residues in ATP-binding sites [5] [7].
  • C-8 Bromine: Provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce additional pharmacophores without disrupting the core pharmacophore [8].

The compound’s synthetic tractability further enhances its lead potential. Efficient routes via Pfitzinger condensation between 5-bromoisatin and 3-acetylpyridine yield the quinoline core, followed by selective bromination when required [3] [4]. Recent advances have optimized this route for industrial scalability using continuous flow reactors, achieving >80% yields and eliminating chromatographic purification [4].

Synthetic Route via Pfitzinger Reaction:

5-Bromoisatin + 3-Acetylpyridine → Pfitzinger Condensation (KOH/EtOH/reflux) →  8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic Acid  [3] [4]  

Emerging computational studies suggest promising bioactivity profiles. Molecular dynamics simulations of closely related bromoquinoline-4-carboxylic acids demonstrate stable binding to DHODH’s brequinar pocket, forming water-mediated hydrogen bonds with threonine-63 (T63) and tyrosine-356 (Y356) [4] [7]. These interactions correlate with low nanomolar enzymatic inhibition (IC₅₀ values 9–28 nM in optimized analogues) and selective antiproliferative activity against solid tumor models [4]. The compound’s balanced lipophilicity (cLogP ≈3.5) positions it favorably within drug-like chemical space, addressing a key limitation of earlier quinoline therapeutics like brequinar (cLogP=5.94) that suffered from poor aqueous solubility [4]. As such, this bromo-pyridylquinoline carboxylic acid represents a versatile scaffold for developing targeted therapies against oncology and immunology targets.

Properties

CAS Number

897555-46-3

Product Name

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid

IUPAC Name

8-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

Molecular Formula

C15H9BrN2O2

Molecular Weight

329.153

InChI

InChI=1S/C15H9BrN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20)

InChI Key

YIDGHQSZKRIVOT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.